molecular formula C16H12BrNO2S B2970391 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 269743-56-8

2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2970391
CAS No.: 269743-56-8
M. Wt: 362.24
InChI Key: AOAANLYSLQXINV-UHFFFAOYSA-N
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Description

2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a core isoindole-1,3-dione scaffold substituted with a 4-bromophenylthioethyl group. The phthalimide moiety is a well-established pharmacophore in medicinal chemistry, known for its role in modulating biological activity, such as antiamnesic effects observed in related compounds . The sulfanyl (thioether) linkage may contribute to redox-modulating behavior or improve solubility compared to oxygen-based analogs.

Properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAANLYSLQXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-bromothiophenol with an appropriate isoindole precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include base catalysts and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Key Features
Target Compound 4-Bromophenylsulfanyl-ethyl 377.26 (estimated) Not explicitly reported (inference: potential antiamnesic/antitumor) Thioether linker, bromophenyl group
2-(4-Bromophenyl)isoindoline-1,3-dione 4-Bromophenyl 276.08 Antiamnesic Direct bromophenyl substitution
2-[2-(Morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Morpholine-sulfonyl-ethyl 324.35 Not reported Polar sulfonyl group
2-[(4-Methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione Piperazine-methyl 259.32 Not reported Basic aminoalkyl chain

Biological Activity

The compound 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 338955-66-1) is a member of the isoindole family, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrNOSC_{15}H_{14}BrNOS, with a molecular weight of approximately 336.25 g/mol. The structure features a bromophenyl group attached to a sulfanyl ethyl moiety and an isoindole dione core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄BrNOS
Molecular Weight336.25 g/mol
CAS Number338955-66-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromothiophenol with appropriate alkylating agents to form the sulfanyl derivative, followed by cyclization to form the isoindole structure. Detailed synthetic pathways can be found in studies focusing on related compounds .

Anticancer Properties

Recent studies suggest that isoindole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Toxicological Profile

Despite its promising biological activities, the compound has been classified under several hazard categories. It is deemed harmful if swallowed or inhaled and can cause skin irritation. These safety profiles necessitate careful handling in laboratory settings .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of isoindole compounds could inhibit the growth of breast cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the modulation of apoptotic pathways .
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and E. coli, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
  • Thioether formation : Reacting 4-bromobenzenethiol with a bromoethyl isoindole-dione precursor under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
  • Critical parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for thiol:alkyl halide), and catalyst selection (e.g., K₂CO₃ for deprotonation).

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ ~7.3–7.5 ppm; isoindole-dione carbonyls at δ ~170 ppm) .
  • FT-IR : Validate thioether (C–S stretch at ~650 cm⁻¹) and carbonyl groups (C=O at ~1770 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., S–C bond ~1.81 Å; isoindole-dione planarity) .

Q. What experimental design principles ensure robust physicochemical property evaluation (e.g., solubility, stability)?

  • Methodological Answer : Adopt split-plot designs (as in agricultural chemistry studies) to isolate variables :
  • Solubility : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy at controlled pH/temperature.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Replicates : Use ≥4 replicates per condition to account for batch variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology : Optimize via central composite design (e.g., 3 levels, 15 runs) .
  • Case study : Increasing DMF polarity improved thioether coupling efficiency from 45% to 72% .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer : Use comparative analysis frameworks from political science :
  • Triangulation : Cross-validate NMR, X-ray, and computational (DFT) data.
  • Error analysis : Calculate confidence intervals for bond angles/lengths (X-ray) vs. computational predictions.
  • Example : Discrepancies in isoindole-dione ring puckering resolved via DFT-optimized geometries .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow INCHEMBIOL project protocols :
  • Environmental partitioning : Measure logPP (octanol-water) and soil adsorption coefficients (Kd_d).
  • Biotic degradation : Aerobic/anaerobic microbial assays (OECD 301B/311 guidelines).
  • Ecotoxicology :
  • Daphnia magna acute toxicity (48h EC₅₀).
  • Algal growth inhibition (72h IC₅₀) .

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